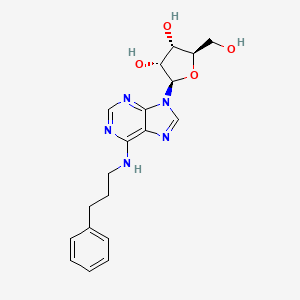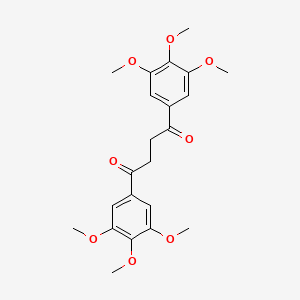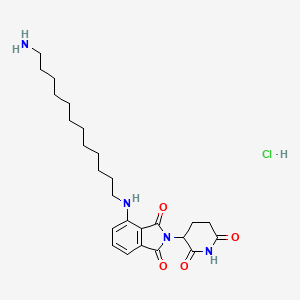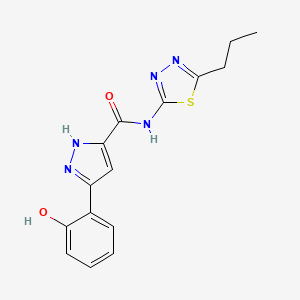![molecular formula C8H12F2O2 B14081455 [3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B14081455.png)
[3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a bicyclo[1.1.1]pentane core, which is known for its rigidity and stability, making it an attractive scaffold in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol typically involves the introduction of the difluoromethoxymethyl group onto the bicyclo[1.1.1]pentane core. One common method is through the reaction of a bicyclo[1.1.1]pentane derivative with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production at a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluoromethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.
Applications De Recherche Scientifique
[3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential due to its unique structural properties.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of [3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol involves its interaction with specific molecular targets. The difluoromethoxymethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The bicyclo[1.1.1]pentane core provides structural rigidity, which can influence the compound’s overall stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide]: Known for its antifungal activity.
1,1-Difluorocyclopropane derivatives: Widely used in medicinal chemistry for drug discovery.
Uniqueness
What sets [3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol apart is its unique combination of the bicyclo[1.1.1]pentane core and the difluoromethoxymethyl group. This combination provides a balance of rigidity and reactivity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H12F2O2 |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
[3-(difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol |
InChI |
InChI=1S/C8H12F2O2/c9-6(10)12-5-8-1-7(2-8,3-8)4-11/h6,11H,1-5H2 |
Clé InChI |
UALKEEWNSGVEBV-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2)COC(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[3-(Triethoxysilyl)propyl]morpholine](/img/structure/B14081410.png)


![3-[[[3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-5-methyl-1-oxohexyl]amino]methyl]-5-methyl-hexanoicAcidPhenylmethylEster](/img/structure/B14081428.png)

![1-[4-(Benzyloxy)phenyl]-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081435.png)
![2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide](/img/structure/B14081441.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081443.png)

![N-[2-(3-Nitrophenoxy)ethyl]aniline](/img/structure/B14081451.png)
